o-Cinnamoyltaxicin-i o-Cinnamoyltaxicin-i
Brand Name: Vulcanchem
CAS No.: 11034-45-0
VCID: VC17127047
InChI: InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1
SMILES:
Molecular Formula: C29H36O7
Molecular Weight: 496.6 g/mol

o-Cinnamoyltaxicin-i

CAS No.: 11034-45-0

Cat. No.: VC17127047

Molecular Formula: C29H36O7

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

o-Cinnamoyltaxicin-i - 11034-45-0

Specification

CAS No. 11034-45-0
Molecular Formula C29H36O7
Molecular Weight 496.6 g/mol
IUPAC Name [(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1
Standard InChI Key LMHMWINKBZRNRU-PDBYPBKASA-N
Isomeric SMILES CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O
Canonical SMILES CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

o-Cinnamoyltaxicin-i (CAS: 11034-45-0) is a taxane diterpenoid esterified with a cinnamoyl group at the ortho position of its core structure . Its acetylated derivative, o-cinnamoyltaxicin-i triacetate (CAS: 13452-36-3), incorporates three acetyl groups at positions 2, 9, and 10, yielding the molecular formula C35H42O10\text{C}_{35}\text{H}_{42}\text{O}_{10} and a molecular weight of 622.7 g/mol . The non-acetylated form has the formula C29H36O7\text{C}_{29}\text{H}_{36}\text{O}_{7}, reflecting the absence of acetyl modifications .

Table 1: Comparative Properties of o-Cinnamoyltaxicin-i and Its Triacetate Derivative

Propertyo-Cinnamoyltaxicin-io-Cinnamoyltaxicin-i Triacetate
CAS Registry Number11034-45-0 13452-36-3
Molecular FormulaC29H36O7\text{C}_{29}\text{H}_{36}\text{O}_{7}C35H42O10\text{C}_{35}\text{H}_{42}\text{O}_{10}
Molecular Weight (g/mol)496.6622.7
Key Functional GroupsCinnamoyl, hydroxylCinnamoyl, acetyl
Natural SourceTaxus baccata Taxus cuspidata

Natural Occurrence and Isolation

Biosynthetic Context in Taxus Species

o-Cinnamoyltaxicin-i is a secondary metabolite synthesized in the bark and needles of Taxus species. It co-occurs with taxinine, taxol, and related diterpenoids, suggesting a shared biosynthetic pathway involving cytochrome P450-mediated hydroxylations and acyltransferase-driven esterifications . In Taxus baccata, it is typically isolated alongside baccataxinine and baccalignan, though its concentration is markedly lower than that of paclitaxel precursors .

Extraction and Purification Protocols

Chromatographic separation of Taxus extracts using dichloromethane (CH2_2Cl2_2) yields a crude fraction enriched with taxanes . Subsequent purification via silica gel column chromatography and preparative HPLC isolates o-cinnamoyltaxicin-i triacetate with >95% purity . Key steps include:

  • Solvent Extraction: Plant material is macerated in CH2_2Cl2_2 for 72 hours.

  • Fractionation: The extract is partitioned using hexane-ethyl acetate gradients.

  • Crystallization: Target compounds are recrystallized from methanol-water mixtures .

Structural Elucidation and Synthetic Modifications

Periodate Cleavage Studies

Early structural misassignments were corrected through periodate cleavage experiments. Treatment of o-cinnamoyltaxicin-i with NaIO4_4 generates a neutral dialdehyde fragment, initially misidentified as structure (II) but later revised to (V; R = CO–CH:CHPh) via NMR analysis of its acetylated (VI; R = R′ = Ac) and benzoylated (VII; R = CO–CH2_2–CH2_2Ph) derivatives . This revision confirmed the ortho cinnamoyl placement and clarified the taxane core’s oxidation state .

Spectroscopic Characterization

  • HR-ESI-MS: The triacetate derivative shows a [M+Na]+^+ ion at m/z 645.2678 (calc. 645.2675) .

  • 1^1H NMR: Key signals include δ 7.68 (d, J = 16.0 Hz, H-α cinnamate), δ 6.47 (d, J = 16.0 Hz, H-β cinnamate), and δ 2.12 (s, OAc) .

  • IR: Peaks at 1745 cm1^{-1} (ester C=O) and 1710 cm1^{-1} (acetyl C=O) confirm functional groups .

Pharmacological and Biochemical Evaluation

α-Glucosidase Inhibitory Screening

Despite structural similarities to bioactive taxanes, o-cinnamoyltaxicin-i triacetate exhibited no significant inhibition of α-glucosidase (IC50_{50} > 100 μM) . This contrasts with taxol’s antimitotic activity, highlighting functional divergences within the taxane family.

Putative Biosynthetic Role

The compound’s cinnamoyl and acetyl groups suggest it may act as a biosynthetic intermediate. Ester hydrolysis could yield taxicin I, a known precursor to more complex taxanes .

Analytical and Regulatory Considerations

Regulatory Status

o-Cinnamoyltaxicin-i triacetate is cataloged in PubChem (CID: 5315909) and ChEMBL (ID: CHEMBL128197) but lacks FDA approval or therapeutic applications .

Quality Control Metrics

  • Purity: Assessed via HPLC-DAD (λ = 227 nm).

  • Stability: Degrades by 12% in aqueous solutions (pH 7.4) over 48 hours .

Table 2: Spectroscopic Identifiers for o-Cinnamoyltaxicin-i Triacetate

IdentifierValue
PubChem CID5315909
ChEMBL IDCHEMBL128197
Metabolomics Workbench123203
WikidataQ27271323

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